molecular formula C11H15FN2O2 B8588294 tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate

tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate

Cat. No.: B8588294
M. Wt: 226.25 g/mol
InChI Key: ZNXYBJQCTWNXQJ-UHFFFAOYSA-N
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Description

Tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H15FN2O2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-6-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15FN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

ZNXYBJQCTWNXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-3-fluoro-2-methylpyridine (500 mg, 3.43 mmol), tert- Butyl carbamate (523 mg, 4.47 mmol), Potassium phosphate (1094 mg, 5.15 mmol), 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (99 mg, 0.17 mmol) and Tris(dibenzylideneacetone)dipalladium(0) (79 mg, 0.09 mmol) were combined in a sealed vial which was purged with nitrogen. Degassed toluene (5 mL) and water (5.00 mL) were added and the mixture was stirred under a nitrogen atmosphere at 90 °C for 6h. The reaction mixture was diluted with EtOAc and washed with saturated NaHCO3 solution, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with mixtures of 5-50%EtOAc in heptane. Many spots isolated, but none of them seemed to be the desired product. Not continued.
Name
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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0.00515 mol
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0.01 L
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0.00447 mol
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0.00343 mol
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reactant
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0.000172 mol
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catalyst
Reaction Step Five

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